N-Carbethoxy-4-piperidone
Description
Significance of Piperidine (B6355638) Derivatives in Contemporary Organic and Medicinal Chemistry
The piperidine moiety, a six-membered heterocyclic amine, is a ubiquitous structural motif found in a vast number of biologically active compounds and natural products. nih.govwikipedia.org Its prevalence in medicinal chemistry is underscored by its presence in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The conformational flexibility of the piperidine ring, coupled with the ability to introduce various substituents, allows for the fine-tuning of pharmacological properties. wikipedia.org In organic synthesis, piperidine derivatives are invaluable intermediates and catalysts, participating in a range of reactions to construct complex molecular architectures. nih.govwikipedia.org
Historical Context of Piperidone Chemistry and its Evolution
The chemistry of piperidones, the ketone derivatives of piperidine, has a rich history intertwined with the development of synthetic organic chemistry. wikipedia.org Early methods for piperidone synthesis, such as the Petrenko-Kritschenko piperidone synthesis, laid the groundwork for accessing this important class of compounds. wikipedia.org This classical multicomponent reaction involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine. wikipedia.org Over the years, significant advancements have led to more efficient and versatile synthetic routes, including intramolecular cyclizations and multicomponent reactions. nih.govnih.gov The evolution of piperidone chemistry has been driven by the increasing demand for structurally diverse piperidine-based compounds in drug discovery and other areas of chemical research. nih.gov
N-Carbethoxy-4-piperidone as a Key Intermediate in Complex Synthesis
This compound stands out as a particularly valuable intermediate due to the presence of both a ketone and a carbamate (B1207046) functional group. cymitquimica.com This dual functionality allows for a wide range of chemical transformations. The ketone can undergo reactions such as reductions, reductive aminations, and additions, while the N-carbethoxy group can be modified or removed, providing access to a diverse array of substituted piperidines. Its utility is demonstrated in the synthesis of numerous pharmaceutical agents and complex molecular scaffolds. nordmann.globalgoogle.com For instance, it is a key starting material in the synthesis of certain fentanyl analogs and other potent analgesics. researchgate.netepo.org
Scope and Objectives of the Research Outline
This article aims to provide a focused and in-depth examination of this compound from an academic and research standpoint. The subsequent sections will adhere strictly to the outlined topics, emphasizing the methodological and mechanistic aspects of its chemistry.
Focus on Academic and Research Perspectives
The content will be centered on the fundamental chemical properties, synthesis, and reactivity of this compound as explored in the scientific literature. The discussion will highlight its application as a tool in organic synthesis and as a model system for studying reaction mechanisms.
Highlighting Methodological and Mechanistic Studies
A key objective is to detail the various synthetic methodologies employed for the preparation of this compound and its derivatives. Furthermore, the article will explore mechanistic studies that have provided insights into the reactivity and transformations of this important chemical compound.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 29976-53-2 |
| Molecular Formula | C₈H₁₃NO₃ |
| Molecular Weight | 171.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 87 °C |
| Melting Point | 147-151 °C |
This data is compiled from various chemical suppliers and databases.
Synthesis of this compound
Several synthetic routes to this compound have been reported in the literature. One common method involves the Dieckmann cyclization of an appropriate amino-diester. researchgate.net Another approach utilizes the reaction of piperidin-4-one hydrochloride with ethyl chloroformate in the presence of a base. guidechem.com Variations of these methods have been developed to improve yield and purity. guidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBGFMZTGFXIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057704 | |
| Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-53-2 | |
| Record name | 1-(Ethoxycarbonyl)-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29976-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |
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| Record name | 29976-53-2 | |
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| Record name | Ethyl 4-oxo-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.425 | |
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| Record name | ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5JX1S259 | |
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Synthetic Methodologies for N Carbethoxy 4 Piperidone and Its Derivatives
Established Synthetic Routes and Reaction Mechanisms
The synthesis of N-Carbethoxy-4-piperidone can be achieved through several established pathways, primarily involving the N-acylation of a piperidone precursor. These methods are valued for their reliability and are subject to ongoing optimization to improve yield, purity, and environmental footprint. google.comwipo.int
Synthesis from Piperidin-4-one Hydrochloride and Ethyl Chloroformate
A prevalent and direct method for synthesizing this compound involves the reaction of piperidin-4-one hydrochloride with ethyl chloroformate. This reaction, a type of Schotten-Baumann reaction, acylates the secondary amine of the piperidone ring.
The reaction is typically conducted in a dichloromethane (B109758) (DCM) solvent. guidechem.com An organic base, such as triethylamine (B128534), is added to neutralize the hydrogen chloride released from the piperidin-4-one hydrochloride starting material and the HCl generated during the reaction. guidechem.com The reaction is initiated at a cooled temperature of 0°C, and then allowed to proceed at room temperature for approximately 2 hours. guidechem.com
An alternative set of conditions utilizes an inorganic base, sodium hydroxide (B78521), in a biphasic water and ether solvent system. guidechem.com In this approach, 4-piperidone (B1582916) monohydrate hydrochloride is treated with sodium hydroxide and ethyl chloroformate is added dropwise at 0°C. guidechem.com Further portions of sodium hydroxide and ethyl chloroformate are added simultaneously to drive the reaction to completion. guidechem.com
Optimization efforts focus on controlling reaction temperature to manage exothermic events and the selection of appropriate solvents and bases to maximize yield and purity. google.comresearchgate.net Monitoring the reaction progress by methods like gas chromatography (GC) is crucial for determining the point of completion and avoiding the formation of byproducts. google.com
Table 1: Reaction Conditions for Synthesis from Piperidin-4-one Hydrochloride
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | Piperidin-4-one hydrochloride | 4-Piperidone monohydrate hydrochloride |
| Reagent | Ethyl chloroformate | Ethyl chloroformate |
| Base | Triethylamine | Sodium Hydroxide |
| Solvent | Dichloromethane (DCM) | Water / Ether |
| Temperature | 0°C to Room Temperature | 0°C |
| Reaction Time | 2 hours | 30 minutes |
The choice of reaction conditions significantly impacts the yield and purity of the final product. The method employing triethylamine in dichloromethane is reported to produce a high yield of 98%. guidechem.com The resulting product is isolated by separating the organic layer, drying it over anhydrous sodium sulfate, and removing the solvent under reduced pressure. guidechem.com
The method using sodium hydroxide in a water/ether system results in a lower yield of 58%. guidechem.com This procedure requires a more extensive workup, including extraction with ether and purification by flash chromatography, to obtain the final product as a straw-colored oil. guidechem.com Issues such as side reactions and the presence of residual solvents can affect the final purity, with historical methods sometimes yielding purities below 90%. However, optimized industrial processes for related conversions have achieved purities as high as 98.08%. google.com
Synthesis from 4-Piperidone Monohydrate Hydrochloride via Multi-Component Reactions
More advanced synthetic strategies involve multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. These methods are valued for their efficiency and atom economy.
A notable multi-component approach involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate (B1144303). organic-chemistry.org This reaction leads to the formation of tertiary propargylamines in useful yields. organic-chemistry.org While this specific reaction produces a derivative and not this compound directly, it demonstrates the utility of 4-piperidone hydrochloride as a substrate in highly efficient, enantioselective catalytic MCRs. organic-chemistry.org Such strategies often employ various Lewis and Brønsted acid catalysts to improve reaction times and yields. researchgate.net
This compound can also be synthesized from derivatives of 1,3-piperidinedicarboxylic acid. chemicalbook.com One specific method starts with 1,3-piperidinedicarboxylic acid, 4-oxo-, 1,3-diethyl ester. chemicalbook.com This starting material is subjected to hydrolysis and decarboxylation under acidic conditions. chemicalbook.com
The reaction is performed by heating the diethyl ester derivative in a mixture of ethanol (B145695) and 20% hydrochloric acid at reflux (83-85°C) for several hours. chemicalbook.com The progress of the reaction is monitored by thin-layer chromatography. chemicalbook.com After completion, the product is extracted with dichloromethane, washed, and dried. chemicalbook.com Purification via silica (B1680970) gel column chromatography yields this compound as a colorless liquid with a very high yield of 98.2%. chemicalbook.com Another approach involves the reduction of related dihydropyridones using zinc and acetic acid, which is noted as a simple and mild method. organic-chemistry.org
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Piperidin-4-one Hydrochloride |
| Ethyl Chloroformate |
| Triethylamine |
| Dichloromethane |
| Sodium Hydroxide |
| 4-Piperidone Monohydrate Hydrochloride |
| Ether |
| 1,3-Piperidinedicarboxylic acid, 4-oxo-, 1,3-diethyl ester |
| Hydrochloric acid |
| Ethanol |
| Zinc |
| Acetic Acid |
| Aldehydes |
| Alkynes |
| Tertiary propargylamines |
Reductive Methods for this compound Synthesis
Reductive methods offer a significant pathway for the synthesis of this compound and its analogs. These techniques are particularly valuable for their ability to produce both racemic and enantiopure products, depending on the specific reagents and conditions employed.
Zinc and Acetic Acid Reductions for Racemic and Enantiopure Products
The use of zinc and acetic acid provides a simple, cost-effective, and mild method for the reduction of N-acyl-2,3-dihydro-4-pyridones to yield various racemic or enantiopure 4-piperidones. organic-chemistry.org This approach is a notable alternative to methods that utilize more expensive reagents like L- or K-Selectrides, which have been traditionally used for the conjugate reduction of dihydropyridones. organic-chemistry.org Catalytic hydrogenation, another common reduction technique, can sometimes lead to over-reduction, a problem that is often circumvented by the zinc and acetic acid method. organic-chemistry.org
The versatility of the zinc/acetic acid system allows for the synthesis of a range of substituted 4-piperidones, including those that are key intermediates in the production of complex molecules. smolecule.com For instance, this method can be applied to produce both racemic mixtures and, with the appropriate chiral auxiliaries or starting materials, enantiopure forms of this compound derivatives. organic-chemistry.org The ability to generate enantiopure products is of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule can be critical to its biological activity.
Industrial Production Methodologies and Scalability
The industrial production of this compound is driven by its role as a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. mubychem.comguidechem.com Scalability, cost-effectiveness, and process safety are primary considerations in the development of manufacturing methods for this compound.
Conversion to Piperidone Hydrochloride Hydrate
A significant industrial application of this compound is its conversion to 4-piperidone hydrochloride hydrate. google.comwipo.int This conversion is a key step in the synthesis of numerous pharmaceutical products. google.com An optimized, three-step process has been developed to achieve this transformation with high yield and purity.
The process begins with the etherification of this compound using trimethyl orthoformate in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a methanol (B129727) solvent. google.com This is followed by hydrolysis of the resulting intermediate, N-Carbethoxy-4,4-dimethoxypiperidine, using a base like potassium hydroxide. google.com The final step involves an HCl-mediated cyclization to yield 4-piperidone hydrochloride hydrate. google.com This industrial process is noted for being simple, economical, and more environmentally friendly compared to older methods. google.comwipo.int
Table 1: Industrial Conversion of this compound to 4-Piperidone Hydrochloride Hydrate
| Step | Reaction | Reagents and Conditions |
| 1 | Etherification | This compound, Trimethyl orthoformate, p-toluenesulfonic acid, Methanol. google.com |
| 2 | Hydrolysis | N-Carbethoxy-4,4-dimethoxypiperidine, Aqueous Potassium Hydroxide. google.com |
| 3 | Cyclization | 4,4-Dimethoxypiperidine (B3370895), Hydrochloric acid, Isopropyl alcohol. google.com |
Novel and Emerging Synthetic Approaches
The field of organic synthesis is continuously evolving, with a constant drive towards the development of more efficient, selective, and sustainable methods. This is also true for the synthesis of this compound and its derivatives, where novel approaches are being explored.
Exploration of Chemo- and Regioselective Synthesis
The development of chemo- and regioselective synthetic methods is crucial for creating complex molecules with precise structural features. In the context of this compound derivatives, this involves controlling which functional groups react and where new bonds are formed on the piperidone ring. Research in this area aims to provide access to a wider range of substituted piperidones that can serve as building blocks for new therapeutic agents and other functional materials. While specific examples for this compound are still emerging, the broader field of piperidine (B6355638) synthesis has seen significant advances in achieving high levels of chemo- and regioselectivity. nih.govresearchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of growing interest. nih.govresearchgate.net This involves the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. Key aspects of green chemistry include the use of renewable feedstocks, atom economy, and the use of environmentally benign solvents and catalysts.
For instance, the development of one-pot syntheses and the use of catalytic rather than stoichiometric reagents are aligned with green chemistry principles. The aforementioned industrial process for converting this compound to piperidone hydrochloride hydrate, which is described as "eco-friendly," is an example of progress in this direction. google.comwipo.int Future research will likely focus on developing even more sustainable synthetic routes, potentially utilizing biocatalysis or other innovative green technologies. nih.gov
Chemical Reactivity and Transformation of N Carbethoxy 4 Piperidone
Fundamental Reaction Pathways and Mechanisms
The primary reaction sites of N-Carbethoxy-4-piperidone are the carbonyl group and the α-carbons. The electron-withdrawing nature of the N-carbethoxy group influences the reactivity of the piperidine (B6355638) ring.
While the piperidine ring is relatively stable, the carbonyl group and adjacent carbons can undergo oxidation. bloomtechz.com this compound is sensitive to strong oxidizing agents, which can lead to the formation of various derivatives or degradation of the molecule. bloomtechz.com Selective oxidation of the N-carbethoxy-piperidine at the 4-position is a method to introduce the carbonyl group in the first place. bloomtechz.com
Specific oxidizing agents are used to achieve desired transformations. smolecule.com
Chromium Trioxide (CrO₃): This is a common agent used for the oxidation of N-carbethoxypiperidine to yield this compound, demonstrating the targeted introduction of the ketone functionality. bloomtechz.com
Potassium Permanganate (B83412) (KMnO₄): A powerful oxidizing agent, potassium permanganate can be used to form various oxidized derivatives of this compound. smolecule.com
Ruthenium Tetroxide (RuO₄): Similar to chromium trioxide, this agent can be employed for the selective oxidation at the 4-position to create the piperidone ring. bloomtechz.com
Table 1: Common Oxidizing Agents and Their Roles
| Oxidizing Agent | Role in Relation to this compound | Citation |
|---|---|---|
| Chromium Trioxide | Synthesis of the compound via oxidation of N-carbethoxypiperidine. | bloomtechz.com |
| Potassium Permanganate | Formation of various oxidized derivatives. | smolecule.com |
| Ruthenium Tetroxide | Synthesis of the compound via oxidation of N-carbethoxypiperidine. | bloomtechz.com |
The ketone carbonyl group is readily reduced to a hydroxyl group, yielding alcohol derivatives. Reduction can also refer to the removal of the carbethoxy group to form 4-piperidones, though this typically involves hydrolysis rather than a classical reduction. The reduction of this compound or its derivatives can lead to the formation of tertiary alcohols or 4-hydroxypiperidine (B117109) structures. smolecule.comacs.org
These are the most common methods for the reduction of the ketone.
Catalytic Hydrogenation: This method is effective for the selective reduction of the carbonyl group. bloomtechz.com Using catalysts like platinum or palladium on carbon, N-Boc-4-piperidone (a closely related compound) is reduced to N-Boc-4-hydroxypiperidine in high yields. bloomtechz.com This process is also used in multi-step syntheses involving this compound derivatives, where other functional groups like alkenes are reduced. acs.org
Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₃CN) are used to reduce the ketone to a secondary alcohol. researchgate.net This reaction is a key step in the synthesis of various pharmaceutical intermediates. For example, the ketone can be converted to an enamine, which is then stereoselectively reduced with sodium cyanoborohydride. researchgate.net Other powerful hydride reagents, such as lithium triethylborohydride (Super-Hydride®), are used in more complex transformations of this compound derivatives to form hydroxylmethyl compounds. google.com
The term "substitution" in the context of this compound often refers to nucleophilic addition to the carbonyl group, which can be followed by dehydration to effectively substitute the carbonyl oxygen. smolecule.com Additionally, the carbons alpha to the ketone are amenable to alkylation.
Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles. For instance, condensation with primary amines like aniline (B41778) can form an enamine or anilino derivatives, which are key intermediates in the synthesis of complex molecules like fentanyl analogues. researchgate.netgoogleapis.com Organometallic reagents can add to the ketone to form tertiary alcohols. acs.org
C-Alkylation: Alkylation can occur at the carbon atoms adjacent to the carbonyl group (the α-position). acs.orgnih.gov This reaction is often challenging due to issues with selectivity and the potential for multiple alkylations. acs.org However, it is a known pathway for creating more complex piperidine derivatives. nih.gov For example, the Dieckmann condensation to form the piperidone ring creates a β-keto ester, which can then be alkylated. researchgate.net
Reduction Reactions to Form Tertiary Alcohols and 4-Piperidones
Role as a Versatile Synthetic Building Block
This compound is a crucial starting material and intermediate in the synthesis of a wide range of biologically active molecules and complex organic structures. smolecule.comcymitquimica.comnbinno.com Its utility stems from the multiple reaction sites that can be selectively manipulated.
The compound serves as a key precursor in the production of numerous pharmaceuticals. nbinno.comjustdial.com Its structure is embedded in drugs such as:
Analgesics: It is a recognized precursor in the synthesis of fentanyl and its potent analogues like alfentanil. bloomtechz.comgoogle.com
Antipsychotics: It is an intermediate in the synthesis of the antipsychotic drug risperidone. nbinno.com
Antihistamines and GI Motility Agents: It is used in the preparation of drugs like ketotifen, domperidone, and cisapride. justdial.com
Other Therapeutic Agents: It is a building block for antihypertensive agents and potential serotonergic agents based on a γ-carboline structure. bloomtechz.comnbinno.com
Furthermore, its derivatives are used to synthesize diverse heterocyclic compounds, such as benzo[c] smolecule.comnbinno.comnaphthyridines, through multi-component reactions. The ability to undergo condensation, reduction, and substitution reactions makes this compound a foundational element for generating chemical libraries used in drug discovery programs. bloomtechz.com
Table 2: Examples of Compounds Synthesized from this compound
| Compound/Class | Therapeutic Area | Citation |
|---|---|---|
| Fentanyl Analogues (e.g., Alfentanil) | Analgesics (Opioids) | bloomtechz.comgoogle.com |
| Risperidone | Antipsychotic | nbinno.com |
| Flutroline | Antipsychotic | google.com |
| Domperidone, Cisapride | GI Motility Agents | justdial.com |
| Ketotifen | Antihistamine / Mast Cell Stabilizer | justdial.com |
| 3-Hydrazinopyridazines | Antihypertensive Agents | bloomtechz.com |
| Tyrosinase Inhibitors | Dermatology / Cosmetics | acs.org |
| Benzo[c] smolecule.comnbinno.comnaphthyridines | Heterocyclic Scaffolds |
Synthesis of Complex Organic Molecules
This compound is a fundamental building block in the synthesis of a wide array of complex organic molecules. smolecule.com Its bifunctional nature, possessing both a ketone and a carbethoxy group, allows for a diverse range of chemical transformations, making it a valuable precursor in medicinal chemistry and organic synthesis. researchgate.net The piperidine ring itself is a common scaffold in numerous natural and synthetic alkaloids, and this compound serves as an essential starting material for their production. researchgate.netbloomtechz.com Its structure is integral to producing various piperidine-based compounds that are significant in drug development. nordmann.global For instance, it is a key intermediate in the synthesis of various drugs, including antipsychotics, anticonvulsants, and antihypertensives. bloomtechz.com
Table 1: Examples of Complex Molecules Synthesized from this compound
| Precursor | Resulting Complex Molecule/Scaffold | Significance |
| This compound | Alkaloids | The piperidine ring is a core structure in many natural and synthetic alkaloids. bloomtechz.com |
| This compound | 1-(carbethoxy)-4-(phenylamino)-4-piperidinecarboxanilide | A key intermediate in the synthesis of various pharmaceutical compounds. google.com |
| This compound | Risperidone (precursor to) | An antipsychotic drug used to treat schizophrenia and bipolar disorder. bloomtechz.com |
| This compound | Fentanyl Analogs (precursor to) | A class of potent synthetic opioid analgesics. bloomtechz.com |
Formation of Heterocyclic Compounds
The reactivity of this compound is particularly valuable in the synthesis of various heterocyclic compounds. smolecule.combloomtechz.com Its ability to participate in cyclization and multicomponent reactions facilitates the construction of fused and substituted heterocyclic systems, which are prevalent in pharmacologically active molecules.
Benzo[c]smolecule.comlookchem.comnaphthyridines Synthesis
This compound is a key reactant in the synthesis of benzo[c] smolecule.comlookchem.comnaphthyridines. tandfonline.com Scientific literature details a one-pot, three-component reaction for this synthesis, which involves reacting aromatic amines, aromatic aldehydes, and this compound. tandfonline.comresearchgate.net This reaction proceeds efficiently at room temperature in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN), offering advantages such as mild reaction conditions and good yields. tandfonline.comresearchgate.net The mechanism involves the initial condensation of an aromatic amine and an aldehyde to form an imine, which is then activated by the CAN catalyst. tandfonline.com The enol form of this compound subsequently attacks this activated intermediate, leading to an intramolecular cyclization that forms the final benzo[c] smolecule.comlookchem.comnaphthyridine product. tandfonline.com This method is compatible with a wide range of functional groups on both the aromatic amine and aldehyde. tandfonline.com
Table 2: Synthesis of Substituted Benzo[c] smolecule.comlookchem.comnaphthyridines
| Aromatic Amine | Aromatic Aldehyde | Catalyst | Product | Yield | Reference |
| Aniline | Benzaldehyde | Ceric Ammonium Nitrate | 6-Phenyl-8,9,10,11-tetrahydro-7H-benzo[c] smolecule.comlookchem.comnaphthyridine | Good | tandfonline.com |
| 2-Fluoroaniline | Benzaldehyde | Ceric Ammonium Nitrate | 5-Fluoro-6-phenyl-8,9,10,11-tetrahydro-7H-benzo[c] smolecule.comlookchem.comnaphthyridine | Good | tandfonline.com |
| 4-Bromoaniline | Benzaldehyde | Ceric Ammonium Nitrate | 3-Bromo-6-phenyl-8,9,10,11-tetrahydro-7H-benzo[c] smolecule.comlookchem.comnaphthyridine | Good | tandfonline.com |
| Aniline | 4-Methylbenzaldehyde | Ceric Ammonium Nitrate | 6-(p-tolyl)-8,9,10,11-tetrahydro-7H-benzo[c] smolecule.comlookchem.comnaphthyridine | Good | tandfonline.com |
| Aniline | Thiophene-2-carboxaldehyde | Ceric Ammonium Nitrate | 6-(Thiophen-2-yl)-8,9,10,11-tetrahydro-7H-benzo[c] smolecule.comlookchem.comnaphthyridine | Good | tandfonline.com |
Gamma-Carboline Derivatives
This compound is also utilized in the preparation of γ-carboline derivatives. smolecule.comlookchem.com These compounds are of significant interest in medicinal chemistry as they are investigated as potential serotonergic agents, suggesting possible applications in the management of mood disorders and other neurological conditions. bloomtechz.comlookchem.com The synthesis often involves the Fischer indole (B1671886) synthesis, where a substituted phenylhydrazine (B124118) is reacted with the piperidone to form the key tricyclic carboline structure. sioc-journal.cn This core can then be further modified to produce a library of derivatives for pharmacological screening. sioc-journal.cnresearchgate.net
Preparation of Tertiary Alcohols
The ketone functionality of this compound allows for its use in the preparation of tertiary alcohols. smolecule.comlookchem.com This transformation is typically achieved through substitution reactions, such as the addition of organometallic reagents, or through a multi-step process involving the formation and subsequent reduction of an intermediate. google.com
One documented pathway involves reacting this compound with chloroform (B151607) and aniline to form an intermediate, 1-(ethoxycarbonyl)-4-(phenylamino)-4-piperidinecarboxanilide. google.com This tertiary amide can then be reduced using a powerful reducing agent, such as a super hydride like lithium triethylborohydride, to yield the corresponding tertiary alcohol, N-(2-thien-2-ylethyl)-4-(phenylamino)-4-(hydroxymethyl)piperidine. google.com This synthetic route demonstrates the conversion of the ketone group into a hydroxyl-bearing tertiary carbon center, a common strategy in the synthesis of complex drug molecules. google.com
Derivatization for Pharmacological Applications
The this compound scaffold is a versatile template for derivatization to generate molecules with a wide range of pharmacological applications. bloomtechz.comnordmann.global The reactive carbonyl group and the N-carbethoxy moiety allow for numerous modifications, making it a valuable intermediate in drug discovery. bloomtechz.com
It serves as a precursor for the synthesis of 3-hydrazinopyridazines, which have been explored as potential antihypertensive agents. bloomtechz.comlookchem.com Furthermore, as mentioned previously, its role in creating γ-carboline derivatives makes it relevant for developing potential serotonergic agents. bloomtechz.comlookchem.com The piperidone ring is also a key component in the synthesis of novel analgesics, where the structure is modified to achieve rapid metabolism. Notably, this compound is recognized as a precursor in the synthesis of potent analgesics, including sufentanil and fentanyl analogs. bloomtechz.comgoogle.combath.ac.uk
Table 3: Pharmacological Applications of this compound Derivatives
| Derivative Class | Pharmacological Application | Reference |
| 3-Hydrazinopyridazines | Antihypertensive Agents | bloomtechz.comlookchem.com |
| Gamma-Carboline Derivatives | Potential Serotonergic Agents | smolecule.combloomtechz.comlookchem.com |
| Sufentanil Derivatives | Potent Opioid Analgesics | google.com |
| Fentanyl Analogs | Potent Opioid Analgesics | bloomtechz.combath.ac.uk |
| Novel Analgesics | Modified Piperidine Structures for Rapid Metabolism |
Advanced Applications in Medicinal Chemistry and Pharmaceutical Development
N-Carbethoxy-4-piperidone as a Precursor in Drug Synthesis
The utility of this compound as a precursor is well-documented in pharmaceutical development, where it is integral to the synthesis of piperidine-based compounds. nordmann.global Its structure allows for modifications that are essential for developing drugs targeting a range of conditions, from pain management to cardiovascular and neurological disorders. bloomtechz.com
The piperidine (B6355638) scaffold is a cornerstone in the development of potent analgesics. This compound has been employed in the synthesis of novel analgesics featuring modified piperidine structures. These modifications are often aimed at optimizing the drug's metabolic profile for rapid action and minimizing potential side effects.
| Application Area | Resulting Compound/Class | Therapeutic Potential |
| Analgesic Development | Alfentanil & Sufentanil Intermediates | Potent Opioid Analgesia nih.govgoogle.com |
| Antihypertensive Agents | 3-Hydrazinopyridazines | Management of High Blood Pressure bloomtechz.com |
| Serotonergic Agents | Gamma-Carboline Derivatives | Treatment of Mood and Neurological Disorders bloomtechz.com |
| Drug Metabolism Research | Loratadine Metabolite/Impurity | Understanding Drug Safety and Efficacy smolecule.com |
The compound is utilized as a precursor in the preparation of 3-hydrazinopyridazines, a class of compounds investigated for their antihypertensive properties. bloomtechz.comchemicalbook.comlookchem.comottokemi.com These agents are developed to help manage high blood pressure and related cardiovascular conditions. bloomtechz.com The synthesis leverages the piperidone structure as a scaffold to build the final pyridazine-based molecules. ottokemi.com
This compound is a precursor for synthesizing γ-carboline (gamma-carboline) derivatives. bloomtechz.comchemicalbook.comlookchem.comottokemi.com These derivatives have been studied as potential serotonergic agents, suggesting they may have applications in the treatment of mood disorders and other neurological conditions by interacting with the serotonin (B10506) system in the brain. bloomtechz.com Recent research has focused on tetrahydro-γ-carboline derivatives as potent anti-inflammatory agents, further highlighting the therapeutic potential of this compound class. nih.gov
Beyond its role as a synthetic precursor, this compound is also recognized as a known metabolite and a specified impurity of the widely used antihistamine, Loratadine. chemicalbook.comtheclinivex.comchemsrc.com In pharmaceutical quality control, it is designated as "Loratadine EP Impurity H". chemicalbook.comchemicalbook.comnih.gov Its presence as an impurity is a critical parameter monitored during the manufacturing of Loratadine to ensure the final drug product's purity and safety. smolecule.comlookchem.com
Role as a Metabolite and Impurity of Loratadine
Analytical Considerations for Pharmaceutical Purity
Ensuring the purity of this compound is critical when it is used as an intermediate in pharmaceutical production. ruifuchem.com Various analytical techniques are employed to characterize the compound and its derivatives, confirming their identity and quantifying purity levels. High-Purity Liquid Chromatography (HPLC) is a standard method to quantify the compound and its derivatives, often using a C18 column with UV detection. ruifuchemical.com Spectroscopic methods are also essential for structural confirmation. Infrared (IR) Spectroscopy is used to confirm the presence of key functional groups, such as the carbonyl (C=O) stretching vibration around 1700 cm⁻¹ and the ester C-O bonds near 1250 cm⁻¹. For more detailed structural analysis, particularly to resolve ambiguities in the three-dimensional structure of its derivatives, X-ray Crystallography is employed.
| Analytical Technique | Purpose in Purity Assessment | Reference |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the compound and its derivatives. | |
| X-ray Crystallography | Resolves structural ambiguities (e.g., bond angles). | |
| Infrared (IR) Spectroscopy | Confirms the presence of functional groups (e.g., carbonyl, ester). | |
| Gas Chromatography (GC) | Used as an analysis method to determine purity above 99.0%. | ruifuchem.com |
Antiviral Research: Potential Against Dengue Virus (DENV)
Preliminary research has suggested that this compound may have potential applications in antiviral studies, specifically against the Dengue virus (DENV). It is a known metabolite of Loratadine, an antihistamine that has demonstrated anti-dengue-virus activity. This connection suggests a possible avenue for further investigation into the antiviral properties of this compound itself or its derivatives, although more research is needed to confirm these initial findings. While various compounds like acridone (B373769) derivatives have been shown to inhibit DENV RNA synthesis, the precise mechanism and efficacy of piperidone-based compounds in this area remain a subject for future study. nih.gov
Use in Antipsychotic Drug Synthesis (e.g., Olanzapine Intermediate)
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the atypical antipsychotic drug Olanzapine. bloomtechz.comindiamart.com Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder. bloomtechz.comindiamart.comindiamart.com The piperidone structure provides the necessary chemical scaffold for building the more complex multi-ring structure of the final active pharmaceutical ingredient.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies help establish how different chemical modifications to the piperidone ring affect their therapeutic action. researchgate.net
Impact of Substituents on Biological Activity
The biological activity of compounds derived from this compound is highly dependent on the nature and position of various substituents. This is particularly evident in the development of potent analgesics like the fentanyl analogues. For instance, in the 4-anilinopiperidine class of analgesics, the N-phenethyl substituent is considered essential for high activity. bath.ac.uk
Research has systematically investigated the effect of adding different alkyl groups at various positions on the piperidine ring. Studies on 3-alkyl substituted fentanyl analogues, which can be synthesized from precursors like N-carbethoxy-3-allyl-4-piperidone, have been conducted to understand the stereochemical requirements of opioid receptors. bath.ac.uk These studies help in designing molecules with improved potency and a better side-effect profile by modifying the core structure derived from this compound. bath.ac.uk
Design and Synthesis of Novel Piperidine-Based Compounds
This compound is a valuable starting material for the design and synthesis of novel piperidine-based compounds with significant therapeutic potential. acs.org Its utility is prominently showcased in the synthesis of complex opioid analgesics. An efficient, multi-step synthesis for sufentanil citrate, a powerful analgesic, begins with this compound. google.com This process involves converting it into 1-(carbethoxy)-4-(phenylamino)-4-piperidinecarboxanilide, a key intermediate that is further modified to produce the final drug. google.comgoogleapis.comepo.org This synthetic route is considered safer and more efficient than previous methods that used potassium cyanide. google.com
Beyond analgesics, the compound is used to create a variety of other heterocyclic structures. It is a precursor for γ-carboline derivatives being investigated as potential serotonergic agents and for 3-hydrazinopyridazines studied for antihypertensive properties. bloomtechz.com The versatility of this compound makes it a cornerstone in the generation of diverse chemical libraries for screening and discovering new drug candidates. bloomtechz.com
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of N-Carbethoxy-4-piperidone and its derivatives.
Density Functional Theory (DFT) has been employed to investigate the reaction mechanisms and electronic properties of piperidone derivatives. nih.govresearchgate.netacs.org For this compound, DFT calculations can be utilized to model various transformations, such as reductions, oxidations, and nucleophilic additions, which are key reactions for this compound.
For instance, in the synthesis of heterocyclic compounds from this compound, DFT can help to elucidate the reaction pathway by calculating the energies of reactants, transition states, and products. This allows for the determination of the most energetically favorable route. One patented process for the preparation of 4,4-dimethoxypiperidine (B3370895) from this compound involves the reaction with trimethyl orthoformate and an acid catalyst, where the reaction progress is monitored, suggesting a well-defined pathway that could be modeled using DFT. google.com
Natural Bond Orbital (NBO) analysis, a feature of DFT calculations, provides a detailed picture of the electron density distribution across the molecule. nih.govresearchgate.netacs.org This analysis can reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic centers. In this compound, the carbonyl carbon of the piperidone ring is expected to be a primary electrophilic site, while the nitrogen atom and the carbonyl oxygen of the carbethoxy group would possess negative partial charges. Understanding this charge distribution is crucial for predicting how the molecule will interact with other reagents.
Table 1: Representative Data from DFT Analysis of a Piperidone Derivative
| Parameter | Description | Illustrative Value |
| Transition State Energy | The energy barrier for a specific reaction step, such as a nucleophilic attack on the carbonyl carbon. | Can be calculated (e.g., in kcal/mol) to predict reaction feasibility. |
| Reaction Energy | The overall energy change from reactants to products, indicating if a reaction is exothermic or endothermic. | Can be calculated (e.g., in kcal/mol). |
| NBO Charge on C4 (Carbonyl) | The partial atomic charge on the carbonyl carbon, indicating its electrophilicity. | A positive value (e.g., +0.5 e) would confirm its electrophilic nature. |
| NBO Charge on N1 | The partial atomic charge on the piperidine (B6355638) nitrogen. | A negative value would indicate its nucleophilic character, though moderated by the carbethoxy group. |
Note: The values in this table are illustrative and would need to be specifically calculated for this compound.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. biomedres.usaimspress.com
For this compound, the HOMO is likely to be localized on the nitrogen atom and the oxygen atoms of the carbethoxy group, while the LUMO is expected to be centered on the carbonyl group of the piperidone ring. This distribution makes the carbonyl carbon susceptible to nucleophilic attack, a common reaction for this compound. DFT calculations can provide precise energies for these orbitals and map their spatial distribution. nih.govresearchgate.netacs.org
Table 2: Representative Frontier Molecular Orbital Data for a Piperidone System
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 to -7.5 | Represents the electron-donating ability. |
| LUMO | -0.5 to -1.5 | Represents the electron-accepting ability. |
| HOMO-LUMO Gap | 5.0 to 7.0 | Indicates the chemical stability and reactivity. A larger gap implies greater stability. |
Note: These values are representative and based on studies of similar piperidone structures. Specific calculations for this compound would be required for precise values.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions.
Derivatives of this compound are often investigated for their potential as biologically active agents, which necessitates understanding their interactions with protein targets. nih.govnih.govmdpi.com MD simulations are a powerful tool for this purpose. In a typical MD study, a derivative of this compound would be placed in the binding site of a target receptor, and their movements and interactions would be simulated over a period of nanoseconds.
These simulations can reveal:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can assess the stability of the ligand-receptor complex.
Key Interactions: MD simulations can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the receptor.
Binding Free Energy: Advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to estimate the binding free energy of the ligand to the receptor, providing a quantitative measure of binding affinity.
For example, studies on other piperidine derivatives have used MD simulations to understand their binding to targets like the σ1 receptor and the main protease of SARS-CoV-2. nih.govnih.gov These studies highlight the importance of specific substitutions on the piperidine ring for achieving high affinity and selectivity.
The piperidine ring in this compound is not planar and can adopt several conformations, with the chair and boat forms being the most significant. researchgate.net The presence and nature of substituents on the ring can influence the preferred conformation. Conformational analysis through MD simulations can explore the potential energy surface of the molecule and identify the most stable conformers.
For this compound, the bulky carbethoxy group on the nitrogen atom can influence the conformational equilibrium of the piperidine ring. It has been observed in related N-substituted piperidones that electron-withdrawing groups on the nitrogen can lead to a preference for a boat or twist-boat conformation under certain conditions. researchgate.netacs.org MD simulations, often complemented by NMR spectroscopic data, can provide detailed information on the relative energies of different conformers and the barriers to interconversion between them. amegroups.cnnih.gov
Table 3: Potential Conformations of the this compound Ring
| Conformation | Key Features | Relative Energy (Illustrative) |
| Chair | Generally the most stable conformation for six-membered rings. | Lowest |
| Boat | A higher energy conformation, may be stabilized by certain substituent interactions. | Higher |
| Twist-Boat | An intermediate conformation between the chair and boat forms. | Intermediate |
Note: The relative energies are illustrative and would depend on the specific force field used in the MD simulation and the solvent environment.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques
Spectroscopic techniques are instrumental in determining the molecular structure and identifying the functional groups present in N-Carbethoxy-4-piperidone.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.
¹H-NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are detailed in the table below.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ (Ethyl group) |
| ~3.7 | Triplet | 4H | -N-CH₂ -CH₂-C=O (Piperidone ring protons adjacent to Nitrogen) |
| ~2.5 | Triplet | 4H | -N-CH₂-CH₂ -C=O (Piperidone ring protons adjacent to Carbonyl) |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ (Ethyl group) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
2D NMR: Two-dimensional NMR techniques such as COSY and HSQC are used to further confirm the structural assignment.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the ethyl group's methylene and methyl protons, and between the two sets of methylene protons on the piperidone ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. youtube.com It provides a definitive link between the ¹H and ¹³C NMR spectra, confirming which protons are bonded to which carbons in the molecule. youtube.com
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule. oregonstate.edu The spectrum displays absorption bands corresponding to the vibrations of specific bonds. Key functional groups and their expected absorption ranges are listed below.
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Ketone | C=O (stretching) | ~1700 - 1720 |
| Carbamate (B1207046) (Ester) | C=O (stretching) | ~1680 - 1700 |
| Carbamate (Ester) | C-O (stretching) | ~1250 |
| Alkane | C-H (stretching) | ~2850 - 3000 |
The presence of a strong absorption band around 1700-1720 cm⁻¹ is indicative of the ketone's carbonyl group, while the carbamate functional group will also show a characteristic carbonyl stretch and C-O stretching. libretexts.org
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for identifying and quantifying impurities. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for impurity profiling. nih.govresearchgate.net
The technique provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound (C₈H₁₃NO₃, Molecular Weight: 171.19 g/mol ), the mass spectrometer would be expected to detect the molecular ion [M]+ or protonated molecule [M+H]⁺. uni.lu
LC-MS/MS is particularly effective for separating impurities from the main compound before they enter the mass spectrometer. kuleuven.be This allows for the detection and potential identification of process-related impurities or degradation products, even at very low levels. nih.gov The fragmentation patterns of these impurities can be analyzed to elucidate their structures.
| Adduct | Predicted m/z |
| [M+H]⁺ | 172.09682 |
| [M+Na]⁺ | 194.07876 |
| [M+NH₄]⁺ | 189.12336 |
| [M+K]⁺ | 210.05270 |
| Data sourced from predicted values. uni.lu |
This compound does not possess significant chromophores that would lead to strong absorption in the UV/Visible region. The primary absorbing structures are the ketone and carbamate carbonyl groups, which have n→π* transitions that are typically weak and occur at lower wavelengths. While a full UV/Visible spectrum is not the primary method for characterization, UV detection is commonly employed in conjunction with chromatographic techniques like HPLC for quantification. kuleuven.be The compound's absorbance at a specific wavelength (typically in the low UV range, e.g., 210-220 nm) allows for its detection as it elutes from the HPLC column.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for quantifying its concentration in various samples. The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
A typical HPLC method for this compound would involve:
Column: A C18 reversed-phase column is often used.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed, often in a gradient elution mode to ensure good separation of all components.
Detection: UV detection at a low wavelength is standard for quantification.
Quantification: The area of the this compound peak in the chromatogram is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
This method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness to ensure reliable and accurate results for quality control purposes. mdpi.com
Gas Chromatography (GC) for Reaction Monitoring
Gas Chromatography (GC) serves as a quantitative analytical method for monitoring the progress of chemical reactions involving this compound. This technique is particularly useful for assessing the purity of the final product and determining the extent of conversion of reactants to products over time. avantorsciences.com The principle of GC relies on the separation of volatile compounds in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.
In the context of synthesizing or modifying this compound, GC analysis allows chemists to track the depletion of starting materials and the emergence of the desired product. By withdrawing small aliquots from the reaction mixture at various time intervals, quenching the reaction, and injecting the sample into the GC instrument, a chromatogram is generated. This chromatogram displays peaks corresponding to each component in the mixture, with the area under each peak being proportional to the concentration of that compound.
For a successful GC analysis of this compound, certain parameters must be optimized. The compound's boiling point of approximately 151°C at reduced pressure allows for its volatilization without decomposition, a prerequisite for GC analysis. avantorsciences.com A typical GC setup would involve a capillary column coated with a suitable stationary phase, an injector, a temperature-controlled oven, and a detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), the latter being particularly sensitive for nitrogen-containing compounds. oup.com
The following table outlines a hypothetical set of parameters for monitoring a reaction using GC:
| Parameter | Value/Description |
| Instrument | Gas Chromatograph with FID/NPD |
| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) |
| Injector Temp. | 250°C |
| Detector Temp. | 300°C |
| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium or Nitrogen |
| Sample Preparation | Aliquot diluted in a suitable solvent (e.g., Dichloromethane) |
By comparing the peak areas of the reactant and product over time, a reaction profile can be constructed, enabling the determination of reaction kinetics and the optimal time for reaction completion. This quantitative approach is crucial for optimizing reaction conditions to maximize yield and purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique widely employed to monitor the progress of reactions involving this compound. chemicalbook.comukessays.com It allows for the simultaneous analysis of the starting material, the reaction mixture, and the product on a single plate, providing a visual assessment of the reaction's status. rochester.edulibretexts.org
The process involves spotting a small amount of the limiting reactant, the reaction mixture, and a "co-spot" (a mixture of the reactant and the reaction mixture) onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. rochester.edu The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixtures travel at different rates depending on their polarity and affinity for the stationary and mobile phases.
For the synthesis of this compound, TLC can be used to confirm the consumption of the starting materials (e.g., piperidin-4-one hydrochloride) and the formation of the product. chemicalbook.comguidechem.com The completion of the reaction is indicated by the disappearance of the spot corresponding to the limiting reactant in the lane of the reaction mixture. chemicalbook.com
Procedure for TLC Monitoring:
Spotting: Three lanes are marked on a silica gel TLC plate: one for the starting material (SM), one for the reaction mixture (RM), and a co-spot (CO) containing both. rochester.edu
Development: The plate is developed in a chamber with an appropriate solvent system, such as a mixture of ethyl acetate and hexane.
Visualization: After development, the plate is dried and visualized. Since this compound and its precursors are often not colored, visualization is typically achieved using a UV lamp (if the compounds are UV-active) or by staining with a developing agent like potassium permanganate (B83412) or iodine crystals. rsc.org
The following table summarizes the components of a typical TLC analysis for monitoring a reaction:
| Component | Description |
| Stationary Phase | Silica gel pre-coated plate |
| Mobile Phase (Eluent) | A mixture of non-polar and polar solvents (e.g., Ethyl Acetate/Hexane) to achieve good separation. |
| Sample Application | Capillary tubes are used to spot the starting material, reaction mixture, and a co-spot on the baseline. rsc.org |
| Detection | UV light or chemical stains (e.g., iodine, potassium permanganate). rsc.org |
X-ray Crystallography for Structural Elucidation
X-ray Crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature, this method is invaluable for elucidating the structure of its solid derivatives. It provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is crucial for confirming the structure of newly synthesized compounds and understanding their conformational preferences.
In the study of this compound derivatives, X-ray crystallography can resolve structural ambiguities that may not be clear from spectroscopic methods like NMR or IR alone. For instance, in reactions where new stereocenters are formed, or in the case of complex derivatives with multiple substituents, X-ray crystallography can definitively establish the relative and absolute configuration of the molecule.
The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is determined.
| Parameter | Description |
| Sample Requirement | A single, well-ordered crystal of a solid derivative of this compound. |
| Principle of Operation | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, and crystal packing information. |
| Application | Unambiguous structural confirmation of this compound derivatives, determination of stereochemistry, and analysis of intermolecular interactions in the solid state. |
Isotopic Labeling for Mechanistic Investigations
Isotopic labeling is a sophisticated technique used to trace the pathway of atoms or fragments through a chemical reaction, providing deep insights into reaction mechanisms. nih.gov In the context of reactions involving this compound, isotopic labeling can be employed to elucidate complex reaction pathways, identify intermediates, and understand the formation of byproducts.
This method involves replacing one or more atoms in a reactant molecule with one of its isotopes. For example, a carbon atom (¹²C) can be replaced with its heavier isotope, carbon-13 (¹³C), or a hydrogen atom (¹H) with deuterium (²H). Since the isotopes are chemically identical to their natural counterparts, they participate in the reaction in the same way. However, their difference in mass allows them to be detected and traced using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
For instance, by synthesizing this compound with a ¹³C label at a specific position (e.g., the carbonyl carbon), researchers can follow the fate of this carbon atom throughout a reaction sequence. This can help to determine whether a particular bond is broken or formed and can reveal rearrangement processes that might be occurring. This is particularly useful for tracking carbon flow to understand how byproducts are formed.
| Technique | Application in Mechanistic Studies of this compound |
| ¹³C Labeling | Used to track the carbon skeleton of the molecule. By analyzing the position of the ¹³C label in the product and byproducts using ¹³C-NMR and MS, the mechanism of bond formation and cleavage can be deduced. |
| ²H (Deuterium) Labeling | Can be used to probe the role of specific C-H bonds in a reaction mechanism, for example, in studying kinetic isotope effects to determine the rate-determining step of a reaction. |
| ¹⁵N Labeling | The nitrogen atom of the piperidine (B6355638) ring can be labeled with ¹⁵N to investigate reactions involving this part of the molecule, such as ring-opening or rearrangement reactions. researchgate.net |
By using isotopic labeling in combination with other analytical techniques, a detailed picture of the reaction mechanism can be constructed, which is essential for the rational design of more efficient and selective synthetic methods.
Stability, Degradation, and Environmental Considerations
Hydrolysis Pathways and Kinetics
The principal degradation pathway for N-Carbethoxy-4-piperidone is the hydrolysis of its carbethoxy (ester) group. bloomtechz.com This chemical reaction involves the cleavage of the ester bond by water.
The hydrolysis process results in the formation of the corresponding carboxylic acid and ethanol (B145695). bloomtechz.com This transformation is a key consideration in the long-term stability of the compound. The rate of this reaction is not fixed; it is highly dependent on the surrounding environmental conditions. bloomtechz.com
Influence of pH, Temperature, and Moisture on Ester Hydrolysis
Several environmental factors can catalyze and accelerate the hydrolysis of the ester group in this compound, impacting its stability. bloomtechz.com
Moisture : As a primary reactant, the presence of water or atmospheric humidity is a critical factor in initiating hydrolysis. bloomtechz.com
pH : The compound's stability is pH-dependent. bloomtechz.com Acidic conditions can catalyze the hydrolysis of the ester. Conversely, strongly basic conditions may also promote ester cleavage and potentially lead to other reactions. bloomtechz.com Maintaining a neutral pH is recommended for optimal stability. bloomtechz.com
Temperature : Elevated temperatures increase the rate of chemical reactions, including hydrolysis and other potential decomposition pathways. bloomtechz.com Keeping the compound at cool temperatures is essential for preserving its chemical integrity and extending its shelf life. bloomtechz.com
Table 1: Influence of Environmental Factors on this compound Hydrolysis
| Factor | Influence on Ester Hydrolysis |
|---|---|
| pH | Catalyzes hydrolysis, with increased rates under both acidic and strongly basic conditions. bloomtechz.com |
| Temperature | Accelerates the rate of hydrolysis and potential decomposition. bloomtechz.com |
| Moisture | Acts as a primary reactant, leading to the cleavage of the ester bond. bloomtechz.com |
Factors Affecting Long-Term Storage and Integrity
To ensure the long-term integrity and stability of this compound, several storage and handling factors must be carefully managed. The compound is generally stable under normal temperatures and pressures, but specific precautions are necessary to prevent degradation. bloomtechz.commubychem.comhsppharma.com
Temperature Control : It is crucial to store the compound in a cool, dry, and well-ventilated area. mubychem.comhsppharma.com Ideal storage temperatures are between 2°C and 8°C (refrigerated). mubychem.com For extended long-term storage, freezing at temperatures below -20°C is an option, although repeated freeze-thaw cycles should be avoided. bloomtechz.com
Moisture and Air Protection : To prevent hydrolysis, this compound should be kept in tightly closed, moisture-resistant containers, such as amber glass or high-density polyethylene (B3416737) bottles. bloomtechz.comchemicalbull.comchemicalbook.com For maximum stability, particularly for larger quantities, storage under an inert atmosphere like nitrogen or argon can protect it from both moisture and oxygen. bloomtechz.com
Light Exposure : While not classified as extremely photosensitive, prolonged exposure to light, especially UV radiation, may contribute to degradation. bloomtechz.com The use of amber or opaque containers is recommended to minimize light exposure. bloomtechz.com
Chemical Incompatibility : The compound should be stored away from incompatible substances, particularly strong oxidizing agents and strong alkalis or bases, which can cause violent reactions or decomposition. bloomtechz.commubychem.comchemicalbook.com
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | Store at 2°C to 8°C; avoid high temperatures. bloomtechz.commubychem.com | To slow down hydrolysis and decomposition reactions. bloomtechz.com |
| Atmosphere | Store in a tightly sealed container; consider an inert atmosphere for long-term storage. bloomtechz.comchemicalbull.comchemicalbook.com | To protect from atmospheric moisture and prevent hydrolysis. bloomtechz.com |
| Light | Store in amber or opaque containers. bloomtechz.com | To prevent potential light-induced degradation. bloomtechz.com |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases. bloomtechz.commubychem.comchemicalbook.com | To avoid chemical reactions that compromise stability. bloomtechz.comchemicalbook.com |
Environmental Impact and Aquatic Toxicity
There is limited publicly available data regarding the specific environmental fate and ecological toxicity of this compound. Safety Data Sheets for the compound consistently report that information on key environmental endpoints is not available. mubychem.com
Aquatic Toxicity : Specific data on toxicity to fish are unavailable. mubychem.com
Persistence and Degradability : No data are available concerning the compound's persistence or biodegradability in the environment. mubychem.com
Bioaccumulation : The potential for bioaccumulation in organisms has not been determined. mubychem.com
Despite the lack of specific toxicity data, general chemical safety principles mandate that discharge of the compound into the environment should be avoided to prevent potential contamination of waterways and soil. chemicalbook.comfishersci.com
Table 3: Summary of Ecotoxicological Data for this compound
| Parameter | Finding |
|---|---|
| Toxicity to Fish | No data available. mubychem.com |
| Persistence and Degradability | No data available. mubychem.com |
| Bioaccumulative Potential | No data available. mubychem.com |
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, and the development of N-Carbethoxy-4-piperidone derivatives is no exception. These computational tools are being employed to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their pharmacological profiles.
Key Applications of AI/ML in Piperidone-Based Drug Discovery:
Virtual Screening and Target Identification: AI algorithms can rapidly screen vast virtual libraries of this compound derivatives against various biological targets. nih.gov By analyzing complex datasets of chemical structures and biological activities, ML models can identify promising lead compounds with a higher probability of success, significantly reducing the time and cost associated with traditional screening methods. nih.gov
In Silico Design and Optimization: Generative AI models are capable of designing novel molecular structures from scratch that are optimized for specific properties, such as high binding affinity to a target protein and favorable drug-like characteristics. nih.govchemrxiv.org For instance, researchers are using in silico techniques to design piperidine (B6355638) derivatives as potential inhibitors for targets like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis. nih.gov Computational studies, including molecular docking and dynamics simulations, provide insights into the binding interactions between piperidone-based ligands and their target proteins, guiding the rational design of more potent and selective inhibitors. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com ML algorithms can build highly predictive QSAR models for this compound derivatives, helping to identify the key molecular features that govern their therapeutic effects. mdpi.comresearchgate.net These models allow chemists to prioritize the synthesis of compounds with the highest predicted activity.
Predicting Reaction Outcomes: Machine learning is also being applied to predict the outcomes of chemical reactions, which can streamline the synthesis of novel piperidone analogs. scitechdaily.comazolifesciences.com By training models on existing reaction data, chemists can better forecast the success of a planned synthetic route, thereby increasing efficiency in the lab. scitechdaily.com
| AI/ML Application | Description | Relevance to this compound |
| Virtual Screening | Rapid computational screening of large compound libraries against biological targets. | Identifies potential new therapeutic uses for existing or novel piperidone derivatives. |
| In Silico Design | Computer-aided design of new molecules with optimized properties. | Creates novel piperidone-based drug candidates with enhanced efficacy and selectivity. nih.gov |
| QSAR Modeling | Correlates chemical structure with biological activity to predict potency. | Guides the modification of the piperidone scaffold to improve therapeutic effects. mdpi.com |
| Reaction Prediction | Uses algorithms to forecast the outcomes of chemical syntheses. | Optimizes the synthesis of complex this compound derivatives. scitechdaily.com |
Development of Advanced Catalytic Systems for Synthesis
Efficiency, selectivity, and sustainability are major drivers in modern organic synthesis. Research is actively focused on developing advanced catalytic systems to improve the synthesis of this compound and its derivatives, moving beyond classical methods toward more sophisticated and environmentally friendly approaches.
Green Chemistry Approaches: There is a significant push to develop "green" synthetic routes for N-substituted piperidones that minimize waste, reduce the use of hazardous reagents, and improve atom economy. acs.orgnih.govresearchgate.netfigshare.com One-pot processes and the use of environmentally benign bases like carbonates are being explored to create more sustainable manufacturing methods. acs.org
Novel Catalysts: The development of novel catalysts is crucial for achieving high efficiency and selectivity in piperidone synthesis. For example, rhodium and palladium catalysts have been employed for the hydrogenation of pyridine (B92270) precursors to form the piperidine ring under mild conditions. nih.gov Nickel-catalyzed reactions are also being investigated for the stereoselective formation of piperidine structures. researchgate.net
Enantioselective Synthesis: Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), with often only one enantiomer providing the desired therapeutic effect. Consequently, there is a strong focus on developing catalytic systems for the enantioselective synthesis of piperidone derivatives. This includes the use of chiral ligands with metal catalysts (e.g., palladium with pyridine-oxazoline ligands) to control the stereochemistry of the final product. nih.gov
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly efficient. Catalytic, enantioselective three-component couplings involving 4-piperidone (B1582916) hydrochloride hydrate (B1144303) have been developed to produce tertiary propargylamines, demonstrating a streamlined approach to complex piperidine derivatives. organic-chemistry.org
| Catalytic Strategy | Description | Example in Piperidone Synthesis |
| Green Chemistry | Aims to reduce environmental impact through waste minimization and use of safer reagents. | One-pot synthesis of N-substituted piperidones using carbonate bases. acs.org |
| Metal Catalysis | Employs transition metals like Palladium, Rhodium, or Nickel to facilitate reactions. | Rhodium-catalyzed hydrogenation of bromopyridine derivatives. nih.gov |
| Enantioselective Catalysis | Uses chiral catalysts to produce a specific stereoisomer of a molecule. | Palladium catalyst with a pyridine-oxazoline ligand for enantioselective amination. nih.gov |
| Multi-Component Reactions | Combines three or more starting materials in a single synthetic operation. | Catalytic coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate. organic-chemistry.org |
Exploration of New Biological Targets for this compound Derivatives
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmaceuticals. researchgate.netijnrd.org Researchers are continually exploring new biological targets for derivatives of this compound to address unmet medical needs, particularly in oncology and neurodegenerative diseases.
Anticancer Agents: A significant area of research involves modifying the 4-piperidone structure to create potent anticancer agents. researchgate.netnih.gov Derivatives have been designed to act as proteasome inhibitors, inducing apoptosis (programmed cell death) in cancer cells. nih.gov Novel piperidone compounds have shown cytotoxicity against various human cancer cell lines, including those of the breast, pancreas, and colon. nih.gov Current research is focused on identifying specific kinase targets, such as VEGFR-2 and Epidermal Growth Factor Receptor (EGFR), for which piperidine-based hybrids can be designed as inhibitors. nih.govnih.gov
Central Nervous System (CNS) Disorders: The piperidone core is prevalent in many CNS agents. acs.org Derivatives are being investigated for their potential to treat a range of neurological and psychiatric conditions. For example, certain N-substituted piperidones have been evaluated as potential dopamine (B1211576) D4 receptor antagonists for use as antipsychotic agents. nih.govfigshare.com
Infectious Diseases: The piperidone scaffold is also being explored for its potential in developing new treatments for infectious diseases. Piperidone-derived compounds have been found to possess antibacterial and antimalarial activities. nih.gov
Anti-inflammatory Agents: Chronic inflammation is implicated in numerous diseases. Certain 3,5-bis(ylidene)-4-piperidones, which can be derived from 4-piperidone precursors, have demonstrated anti-inflammatory properties, presenting another avenue for therapeutic development. nih.gov
The unique ability of the piperidine structure to interact with various biological targets makes its derivatives, including those synthesized from this compound, highly promising candidates for the development of new medicines. clinmedkaz.org
Q & A
Basic Question: What is a reliable synthetic route for preparing N-Carbethoxy-4-piperidone in academic laboratories?
Methodological Answer:
A facile iodine-catalyzed method involves condensing substituted benzaldehydes with this compound in acetonitrile at room temperature. This protocol achieves high yields (>85%) under mild conditions, avoiding energy-intensive heating . For reproducibility, ensure stoichiometric ratios (1:2 of benzaldehyde to piperidone) and monitor reaction progress via thin-layer chromatography (TLC).
Basic Question: How can researchers ensure the purity of this compound for downstream applications?
Methodological Answer:
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Confirm purity using:
- Nuclear Magnetic Resonance (NMR) : Check for characteristic peaks (e.g., ethoxy carbonyl at δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) .
- Mass Spectrometry (MS) : Verify molecular ion peak at m/z 171.19 (C8H13NO3) .
Store purified product in airtight containers under nitrogen to prevent oxidation .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Emergency Measures : In case of eye contact, rinse with water for ≥15 minutes and seek medical attention. For skin exposure, wash immediately with soap and water .
- Storage : Keep in cool (<25°C), well-ventilated areas away from ignition sources .
Basic Question: Which analytical techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantify derivatives using a C18 column and UV detection at 254 nm.
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles in substituted benzylidene derivatives) .
- Infrared (IR) Spectroscopy : Confirm carbonyl stretching vibrations (~1700 cm⁻¹) and ester C-O bonds (~1250 cm⁻¹) .
Advanced Question: How should researchers address contradictions in reported synthetic yields of this compound derivatives?
Methodological Answer:
- Variable Analysis : Compare reaction parameters (catalyst loading, solvent polarity, temperature). For example, iodine-catalyzed methods may outperform acid-catalyzed routes due to reduced side reactions.
- Replicate Studies : Conduct controlled experiments isolating variables (e.g., humidity, reagent purity).
- Statistical Validation : Apply ANOVA to assess significance of yield differences across methods .
Advanced Question: What strategies optimize reaction conditions for synthesizing α,α′-bis(substituted benzylidene) derivatives?
Methodological Answer:
- Solvent Screening : Acetonitrile enhances electrophilicity of the carbonyl group, but dimethylformamide (DMF) may improve solubility of aromatic aldehydes.
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl2) versus iodine; the latter minimizes byproducts in room-temperature reactions .
- Kinetic Monitoring : Use in-situ FTIR to track carbonyl conversion rates and adjust reaction time dynamically.
Advanced Question: How can thermal stability of this compound be assessed for high-temperature applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., CO2, ethyl fragments) under controlled pyrolysis .
- Differential Scanning Calorimetry (DSC) : Measure enthalpy changes during phase transitions or exothermic degradation .
Advanced Question: What novel applications of this compound are emerging in material science?
Methodological Answer:
- Coordination Polymers : Utilize the ketone and ester moieties to chelate metal ions (e.g., Cu²⁺, Fe³⁺) for porous materials .
- Photoresponsive Compounds : Synthesize azobenzene derivatives for light-triggered conformational changes.
- Supramolecular Assemblies : Engineer hydrogen-bonding networks using the piperidone ring as a structural motif .
Advanced Question: How does solvent choice impact the stereoelectronic properties of this compound in reactions?
Methodological Answer:
- Polar Protic vs. Aprotic Solvents : Acetonitrile (aprotic) stabilizes transition states in nucleophilic additions, while methanol (protic) may protonate the carbonyl, reducing reactivity .
- Computational Modeling : Perform density functional theory (DFT) calculations to simulate solvent effects on charge distribution and reaction pathways.
Advanced Question: What methodologies detect and quantify byproducts in this compound syntheses?
Methodological Answer:
- LC-MS/MS : Identify trace impurities (e.g., unreacted starting materials, oxidation byproducts) with high sensitivity .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
- Isotopic Labeling : Track carbon flow using ¹³C-labeled reagents to elucidate byproduct formation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
